molecular formula C8H10Cl2N2O2 B1373072 2-chloroethyl N-(pyridin-3-yl)carbamate hydrochloride CAS No. 1240528-21-5

2-chloroethyl N-(pyridin-3-yl)carbamate hydrochloride

Cat. No. B1373072
CAS RN: 1240528-21-5
M. Wt: 237.08 g/mol
InChI Key: KBZKLUBISLIOEJ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of ‘2-chloroethyl N-(pyridin-3-yl)carbamate hydrochloride’ is C8H10Cl2N2O2 . The molecular weight is 237.08 . For more detailed structural information, you may refer to the 2D or 3D structure files provided by chemical databases .


Chemical Reactions Analysis

While specific chemical reactions involving ‘2-chloroethyl N-(pyridin-3-yl)carbamate hydrochloride’ are not available, carbamates in general are known to participate in a variety of chemical reactions .

Scientific Research Applications

Potential Anticancer Applications

2-Chloroethyl N-(pyridin-3-yl)carbamate hydrochloride has been explored in the synthesis of compounds with potential anticancer properties. Studies have investigated its role in creating pyrido[4,3-b][1,4]oxazines and pyrido[4,3-b][1,4]thiazines, which showed effects on the proliferation and mitotic index of cultured L1210 cells and survival in mice with P388 leukemia (Temple et al., 1983).

Synthesis of Substituted Carbamates

Research has developed novel methods for the synthesis of substituted carbamates using 2-chloroethyl N-(pyridin-3-yl)carbamate hydrochloride. These methods have enabled the efficient creation of a range of N-pyridin-2-yl or N-quinolin-2-yl substituted carbamates (Kasatkina et al., 2021).

Alterations in Antimitotic Agents

This compound has been used in the synthesis of ethyl (5-amino-1,2-dihydropyrido[3,4-b]pyrazin-7-yl)carbamates, where alterations at the 2,3-positions significantly affected cytotoxicity and the inhibition of mitosis in cultured lymphoid leukemia L1210 cells (Temple et al., 1991).

Chromatographic Analysis

The compound has also been involved in studies focusing on the chromatographic behavior of related drugs, indicating its potential in analytical chemistry applications (Bobrov et al., 2000).

Study of Carcinogenicity

There are investigations into the carcinogenicity of related compounds, which contribute to understanding the safety profile of these chemicals in medical applications (Berger et al., 1988).

Controlling Carbamate C-N Rotamer Equilibria

Studies have explored the use of 2-chloroethyl N-(pyridin-3-yl)carbamate hydrochloride in controlling carbamate C-N rotamer equilibria, which is significant in the field of organic chemistry (Moraczewski et al., 1998).

Synthesis of Steroidal Carbamates

Research has been conducted on the synthesis of steroidal carbamates using this compound, exploring its potential in creating alkylating agents (Souli & Catsoulacos, 1976).

Base-Induced β-Elimination Reactions

There are studies focusing on the base-induced β-elimination reactions of 2-(2-chloroethyl)pyridine, which help in understanding the reaction mechanisms and kinetics in organic chemistry (Alunni & Busti, 2001).

properties

IUPAC Name

2-chloroethyl N-pyridin-3-ylcarbamate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2O2.ClH/c9-3-5-13-8(12)11-7-2-1-4-10-6-7;/h1-2,4,6H,3,5H2,(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBZKLUBISLIOEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)NC(=O)OCCCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1240528-21-5
Record name Carbamic acid, N-3-pyridinyl-, 2-chloroethyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1240528-21-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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